2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-amine is a heterocyclic amine compound with a tricyclic structure. It is derived from carbazole, a compound known for its diverse biological activities. The presence of an amine group at the 1-position of the carbazole ring system makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
This compound interacts with its target by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA signal transduction pathway . This pathway is involved in the regulation of virulence in many pathogens. The activation of the CpxRA system by this compound leads to the suppression of virulence .
Pharmacokinetics
The compound’s molecular weight of 1712383 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of CpxA phosphatase activity by this compound results in the suppression of virulence in various pathogens . This makes the compound a potential therapeutic agent for bacterial infections.
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-1-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphatase activity of CpxA, a component of the CpxRA two-component signal transduction system, which is involved in bacterial virulence . This interaction highlights the compound’s potential as an antibacterial agent. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway . This indicates its potential as an anti-cancer agent. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of CpxA phosphatase activity is a key example of its molecular mechanism . This inhibition leads to the activation of the CpxRA system, which can abolish bacterial virulence. Additionally, the compound’s interaction with the YAP1/TAZ signaling pathway in cancer cells further illustrates its molecular mechanism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-cancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the CpxRA system and its interaction with the YAP1/TAZ signaling pathway are examples of its involvement in metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular distribution of this compound will provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the synthesis might involve catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.
Reduction: Various alkylated derivatives of this compound.
Substitution: N-alkylated carbazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-1-one: The ketone analog of the amine compound.
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound lacking the amine group.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A methylated derivative with similar properties.
Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine is unique due to the presence of the amine group at the 1-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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